4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-8-13(21-6-4-3-5-7-21)18-12(17-10)9-16-15(22)14-11(2)19-20-23-14/h8H,3-7,9H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERSYMPWLXSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=NS2)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled with the thiadiazole ring under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as ethanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 0.8 µM to 2.0 µM in different assays, indicating potent activity against breast and colon cancer models.
- Mechanism of Action : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
2. Antimicrobial Properties
- Preliminary studies suggest that the compound may possess antimicrobial activities, making it a candidate for further exploration in the development of new antimicrobial agents .
3. Organic Synthesis
- The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with potential therapeutic applications. Its unique structure enables various chemical modifications which can lead to novel derivatives with enhanced biological activities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study demonstrated that derivatives of similar compounds showed promising anticancer activity with low IC50 values, suggesting that modifications to the thiadiazole structure could yield even more potent agents against cancer .
- Synthesis Routes : Research has detailed synthetic methods for creating this compound, including multi-step reactions involving condensation and nucleophilic substitution processes. These methods are crucial for producing the compound in sufficient quantities for research purposes.
- Biological Evaluations : In vivo studies are necessary to further elucidate the therapeutic potential of this compound, particularly its efficacy and safety profiles in animal models before progressing to clinical trials .
Mechanism of Action
The mechanism of action of 4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHEN
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Shares a similar piperidine and pyrimidine structure but differs in the functional groups attached.
Biological Activity
4-Methyl-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 367.5 g/mol. The structural characteristics contribute to its biological activity, particularly the thiadiazole and pyrimidine moieties which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives of thiadiazole have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to 4-methyl-thiadiazoles have demonstrated growth inhibition with IC50 values lower than standard chemotherapeutics such as doxorubicin .
- HCT116 (Colon Cancer) : The compound exhibited an EC50 value of approximately 8 μM, indicating potent antiproliferative activity against colon cancer cells .
The mechanism by which this compound exerts its effects appears to involve several pathways:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, crucial for cell survival and proliferation.
- Induction of Apoptosis : Research indicates that similar compounds induce apoptosis in cancer cells without causing cell cycle arrest, suggesting a targeted mechanism that spares normal cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects:
- Antibacterial Activity : Studies have reported that thiadiazole derivatives exhibit significant antibacterial activity against various pathogens, including strains resistant to conventional antibiotics .
- Antifungal Activity : The compound's antifungal properties were evaluated against several fungi, showing lower EC50 values compared to established antifungal agents .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to this compound:
- Cytotoxicity Assays : A comprehensive study involving various cancer cell lines demonstrated that derivatives exhibited IC50 values ranging from 3 μM to 10 μM against different tumor types, indicating a robust anticancer profile .
- Structure-Activity Relationship (SAR) : Research focused on modifying substituents on the thiadiazole ring showed that certain groups enhance biological activity significantly. For instance, introducing electron-withdrawing groups improved efficacy against cancer cell lines .
Q & A
Basic: What established synthetic routes exist for this compound, and what intermediates are critical for yield optimization?
The synthesis of this compound typically involves sequential heterocyclic coupling and functionalization. Key steps include:
- Piperidine-pyrimidine intermediate formation : Reacting 4-methyl-6-chloropyrimidine with piperidine under nucleophilic aromatic substitution (SNAr) conditions .
- Thiadiazole-carboxamide linkage : Coupling the pyrimidine intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives via carbodiimide-mediated amidation .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, CH₂Cl₂/MeOH) is critical for removing unreacted piperidine and byproducts .
Prioritize intermediates like 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde for structural verification using NMR and mass spectrometry.
Advanced: How can computational methods improve reaction condition optimization?
Integrated computational-experimental workflows are effective:
- DFT calculations : Predict reactivity of intermediates (e.g., pyrimidine ring electron density) to guide solvent selection (polar aprotic vs. nonpolar) .
- Response surface modeling (RSM) : Use a central composite design to map variables (temperature, catalyst loading, reaction time) against yield. For example, a 3-level RSM identified optimal conditions (80°C, 10 mol% catalyst, 12 hr) with 92% yield in analogous systems .
- Machine learning : Train models on historical synthesis data (e.g., from Farmaco studies ) to predict side reactions, such as thiadiazole ring decomposition under acidic conditions.
Basic: What spectroscopic techniques are essential for structural characterization?
Critical methods include:
- ¹H/¹³C NMR : Confirm regioselectivity of piperidine substitution (δ 8.2–8.5 ppm for pyrimidine protons) and methylene bridge integration (δ 4.3–4.7 ppm) .
- IR spectroscopy : Validate amide bond formation (C=O stretch ~1680 cm⁻¹) and thiadiazole ring (C-S stretch ~650 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in pharmacological studies (e.g., IC₅₀ variability) require:
- Standardized assay protocols : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may skew activity results .
- Structural analogs testing : Compare activity of derivatives (e.g., piperidine vs. morpholine substitutions) to isolate pharmacophore contributions .
Advanced: What strategies establish robust structure-activity relationships (SAR) for this compound?
SAR development requires:
- Fragment-based design : Synthesize analogs with modifications to the thiadiazole (e.g., 5-nitro vs. 5-methyl) and pyrimidine (e.g., 4-fluoro vs. 4-methyl) moieties .
- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina to prioritize substituents enhancing binding affinity (ΔG ≤ −8 kcal/mol) .
- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
Advanced: How to apply Design of Experiments (DoE) for synthesis optimization?
DoE frameworks like Box-Behnken or factorial designs enable efficient parameter screening:
- Variables : Temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry (1:1–1:1.5) .
- Response metrics : Yield, purity (HPLC area%), and reaction time.
- Case study : A 2³ factorial design for a related pyrimidine-thiadiazole system reduced reaction time from 24 hr to 8 hr while maintaining >85% yield .
Post-optimization, validate robustness using a center point (e.g., 80°C, DMF, 1:1.2) with ≤5% yield variation .
Basic: What are the thermal stability considerations during synthesis?
DSC/TGA studies on analogous compounds show:
- Decomposition onset : ~200°C, with exothermic peaks indicating thiadiazole ring breakdown .
- Storage recommendations : Store at −20°C under inert atmosphere (N₂ or Ar) to prevent oxidative degradation .
Advanced: How to investigate solvent effects on crystallization and polymorphism?
Use polarized light microscopy and PXRD to screen solvents:
- High-polarity solvents (e.g., DMSO) : Yield needle-like crystals (monoclinic P2₁/c) with higher solubility .
- Low-polarity solvents (e.g., toluene) : Produce plate-like crystals (orthorhombic Pbca) with improved thermal stability .
Pair with Hansen solubility parameters to predict solvent-crystal interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
